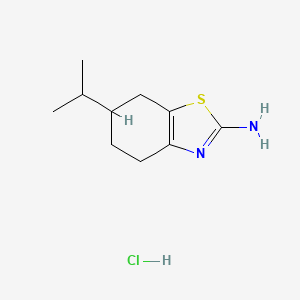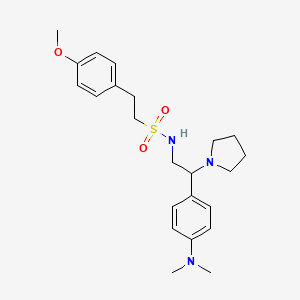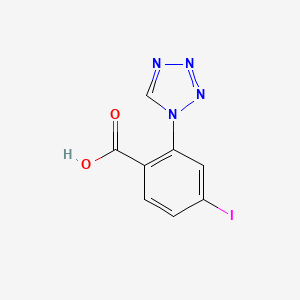![molecular formula C16H14N4O3S B2757327 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1171320-58-3](/img/structure/B2757327.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a benzodioxole, a thiazole, a pyrazole, and a carboxamide . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole, thiazole, and pyrazole rings are likely to be planar, while the carboxamide group could adopt different conformations depending on the environment .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar carboxamide group, while its reactivity would be influenced by the presence of the benzodioxole, thiazole, and pyrazole rings .Scientific Research Applications
Antibacterial and Antifungal Agents
Research indicates that derivatives of the chemical structure related to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide have demonstrated promising antibacterial and antifungal properties. A study by Palkar et al. (2017) designed and synthesized novel analogs showcasing significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects to mammalian cells at effective concentrations. These compounds were evaluated for their antimicrobial properties through spectral studies and quantitative structure-activity relationship (QSAR) analyses, suggesting their potential as non-toxic antibacterial agents (Palkar et al., 2017).
Anticancer Research
Another facet of research on related compounds encompasses anticancer activity. Senthilkumar et al. (2021) reported on the synthesis and characterization of a compound through spectroscopic techniques and its evaluation against bacterial strains and cancer cell lines. The compound exhibited antimicrobial activity and was tested for anticancer efficacy, presenting a pathway for the development of new therapeutic agents (Senthilkumar, Umarani, & Satheesh, 2021).
Antitumor Agents
Gomha et al. (2016) synthesized a series of compounds incorporating the thiophene moiety, showing potent anti-tumor activity. These 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes demonstrated remarkable efficacy against hepatocellular carcinoma (HepG2) cell lines in vitro, highlighting their potential as antitumor agents. This research underscores the versatility of these compounds in targeting cancerous cells (Gomha, Edrees, & Altalbawy, 2016).
Molecular Hybridization for Tuberculosis Treatment
In the pursuit of novel treatments for tuberculosis, Reddy et al. (2014) engaged in the design, synthesis, and biological screening of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole molecules. These molecules, developed through molecular hybridization, exhibited potent inhibitory activity against Mycobacterium tuberculosis DNA GyrB, showcasing a promising avenue for antitubercular therapy development (Reddy et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines
Mode of Action
It’s known that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that the compound may affect pathways related to cell growth and division
Result of Action
The compound has shown potent growth inhibition properties against various human cancer cell lines . It can induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . These results suggest that the compound has a significant antitumor effect.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-2-20-6-5-11(19-20)15(21)18-16-17-12(8-24-16)10-3-4-13-14(7-10)23-9-22-13/h3-8H,2,9H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEHPSCLEVLIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B2757244.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2757246.png)

![3-(2-Methoxyphenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2757249.png)
![N-[2-(5,8-DIMETHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE](/img/structure/B2757251.png)


![4-(dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2757256.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2757260.png)



![3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2757267.png)
